molecular formula C9H6OS2 B186338 Di(thiophen-3-yl)methanone CAS No. 26453-81-6

Di(thiophen-3-yl)methanone

Cat. No.: B186338
CAS No.: 26453-81-6
M. Wt: 194.3 g/mol
InChI Key: RMMZGPSYPUIIRO-UHFFFAOYSA-N
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Description

Di(thiophen-3-yl)methanone, also known as bis(3-thienyl) ketone, is an organic compound with the molecular formula C₉H₆OS₂. It consists of two thiophene rings connected by a carbonyl group. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Di(thiophen-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Di(thiophen-3-yl)methanone, a compound belonging to the thiophene family, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by two thiophene rings attached to a carbonyl group. This unique structure contributes to its biological activity, particularly through interactions with various biological targets. The electron-rich nature of the thiophene rings facilitates π-π interactions and hydrogen bonding with proteins and enzymes, influencing their activity and function.

The biological activity of this compound can be attributed to several key mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells by activating caspases and other apoptotic proteins .
  • Growth Inhibition : this compound inhibits cell proliferation by interfering with the cell cycle, leading to cell cycle arrest at specific phases .
  • Cytogenetic Damage : It causes cytogenetic damage, evidenced by micronuclei formation, which contributes to its anticancer effects .

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against brain cancer cell lines such as T98G. In vitro studies have demonstrated that treatment with this compound leads to:

  • Cell Death : High concentrations (>20 µg/mL) resulted in significant cytotoxic effects on T98G cells while showing less toxicity towards normal human HEK cells .
  • Growth Inhibition : The growth inhibition was assessed using the sulforhodamine B assay, revealing a dose-dependent response .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties. They have been evaluated against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar thiophene derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityKey Features
This compoundHighModerateInduces apoptosis
Di(3-thienyl)methanolModerateModerateHydroxyl group enhances reactivity
Di(3-thienyl)methaneLowLowLacks hydroxyl group

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on T98G Cells : A study demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells, with IC50 values indicating potent activity compared to control groups .
  • Antimicrobial Efficacy : Another investigation reported that derivatives of this compound exhibited promising results against various bacterial strains, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

di(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMZGPSYPUIIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341540
Record name Di(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26453-81-6
Record name Di(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26453-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2.1 gm (10.7 mmol) of Di-thiophen-3-yl-methanol in 50 mL of dichloromethane at room temperature was added 3.0 gm (13.9 mmol) of PCC. The reaction suspension was allowed to stir 2 hrs at room temperature. After 2 hrs, the reaction mixture was filtered and precipitates were washed with dichloromethane. The combined filtrates were concentrated. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 11 to 18% ethyl acetate over 16 column volume) to obtain 1.83 gm (88.0%) of light yellow crystals; 1H NMR 500 MHz (CDCl3) δ 8.02 (d, 1H), 8.01 (d, 1H), 7.62 (d, 1H), 7.61 (d, 1H), 7.40 (d, 1H), 7.38 (d, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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